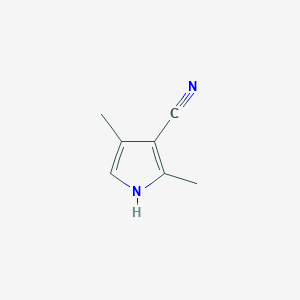

2,4-Dimethyl-1H-pyrrole-3-carbonitrile

Description

Properties

IUPAC Name |

2,4-dimethyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-5-4-9-6(2)7(5)3-8/h4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKAHQLZSNDNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660333 | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26187-28-0 | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26187-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic profile, and chemical behavior of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile (CAS No. 26187-28-0). Pyrrole scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the specific characteristics imparted by the dimethyl and carbonitrile substitutions is paramount for its effective utilization in drug design, materials science, and synthetic chemistry. This document synthesizes available data with predictive analysis to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore its structural attributes, predictable physicochemical parameters, spectroscopic fingerprints for identification, and standardized protocols for its empirical characterization.

Molecular Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is a substituted aromatic heterocycle. The central 1H-pyrrole ring provides a planar, electron-rich system. This core is functionalized with two electron-donating methyl groups at positions 2 and 4, and a potent electron-withdrawing nitrile group at position 3. This specific arrangement of substituents creates a unique electronic and steric profile that dictates its reactivity and interactions.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 26187-28-0 | [3] |

| Molecular Formula | C₇H₈N₂ | [3] |

| Molecular Weight | 120.155 g/mol | [3] |

| Canonical SMILES | CC1=C(NC=C1C)C#N | N/A |

| InChI Key | KPKAHQLZSNDNLV-UHFFFAOYSA-N | [3] |

Core Physicochemical Properties: A Predictive and Comparative Analysis

Direct experimental data for this specific compound is not extensively published. Therefore, we present a combination of data from closely related analogs and predictive insights grounded in established chemical principles. This approach provides a robust framework for anticipating its behavior in experimental settings.

| Property | Predicted/Comparative Value | Rationale & Context |

| Physical State | White to off-white crystalline solid | Based on similarly substituted pyrroles. |

| Melting Point | Not experimentally determined. Expected to be significantly higher than 2,4-dimethylpyrrole. | The addition of the polar nitrile group enhances intermolecular dipole-dipole interactions and crystal lattice energy, leading to a higher melting point. |

| Boiling Point | Not experimentally determined. Expected to be substantially higher than 2,4-dimethylpyrrole (~165-167 °C[4]). | Increased polarity due to the nitrile moiety leads to stronger intermolecular forces, requiring more energy to transition to the gas phase. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, Methanol, Chloroform). | The polar nitrile and N-H groups allow for some interaction with water, but the overall hydrocarbon character limits aqueous solubility. Good solubility in organic solvents is expected. |

| pKa (N-H acidity) | Predicted to be lower (more acidic) than pyrrole (~17.5). | The potent electron-withdrawing effect of the adjacent nitrile group stabilizes the resulting conjugate base (pyrrolide anion), thereby increasing the acidity of the N-H proton. |

| LogP (Octanol/Water) | Predicted to be in the range of 1.0 - 2.0. | This value suggests moderate lipophilicity, a key parameter in drug development for membrane permeability. |

Spectroscopic Fingerprint for Structural Verification

Accurate characterization relies on a combination of spectroscopic techniques. The following is a predicted spectral profile to aid in the identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

A broad singlet for the N-H proton, typically in the range of 8.0-9.0 ppm.

-

A singlet for the lone aromatic C5-H proton, around 6.5-7.0 ppm.

-

Two sharp singlets for the two non-equivalent -CH₃ groups, likely between 2.0-2.5 ppm.

-

-

¹³C NMR: The carbon spectrum will provide a map of the carbon framework:

-

The nitrile carbon (C≡N) will be a sharp signal around 115-120 ppm.

-

Four distinct signals for the pyrrole ring carbons , with C3 (bearing the nitrile) being the most deshielded.

-

Two signals for the methyl carbons in the aliphatic region (~10-15 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ corresponding to the methyl groups.

-

C≡N Stretch (Nitrile): A characteristic sharp, strong absorption band in the 2220-2260 cm⁻¹ region. Its intensity and sharpness are definitive identifiers for the nitrile group.

-

C=C/C-N Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation.

-

Molecular Ion (M⁺): The primary peak will correspond to the exact mass of the molecule, m/z ≈ 120.07.

-

Fragmentation Pattern: Common fragmentation pathways for alkylated pyrroles include the loss of a methyl radical (-15 amu) or hydrogen cyanide (-27 amu), leading to significant fragment ions at m/z ≈ 105 and 93, respectively.[5]

Synthesis, Reactivity, and Applications in Drug Discovery

Synthetic Pathways

Substituted pyrroles like this compound are often synthesized through multi-step sequences. A common strategy involves the condensation of an α-amino ketone with a β-keto nitrile, or modifications of existing pyrrole rings. The specific synthetic route can be found in specialized chemical synthesis literature.[6]

Chemical Reactivity Profile

-

Pyrrole Ring: Susceptible to electrophilic substitution, primarily at the C5 position, which is the most electron-rich and sterically accessible site.

-

N-H Site: The acidic proton can be removed by a base to form a pyrrolide anion, which can then act as a nucleophile for alkylation or acylation reactions.

-

Nitrile Group: The carbonitrile can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine, offering a versatile handle for further derivatization.

Relevance as a Pharmaceutical Intermediate

Pyrrole derivatives are integral to a wide range of pharmaceuticals due to their ability to mimic peptide structures and participate in hydrogen bonding.[2] The specific substitution pattern of this compound makes it a valuable scaffold. For instance, related 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives have been investigated for their anticancer properties.[2][7] This molecule serves as a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Standardized Protocols for Experimental Characterization

Trustworthiness in research is built on reproducible, well-documented protocols. The following are self-validating methodologies for characterizing a novel or synthesized batch of this compound.

Protocol 1: Melting Point Determination via Digital Apparatus

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A non-homogenous or solvent-containing sample will lead to a broad and depressed melting range.

-

Capillary Loading: Load a small amount (2-3 mm height) of the powdered sample into a capillary tube by tapping the sealed end on a hard surface.

-

Instrument Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Rapid Scan (Optional): Set a fast ramp rate (~10-20 °C/min) to quickly estimate the approximate melting point. This prevents excessive time spent on the precise measurement.

-

Precise Measurement: Cool the apparatus and use a fresh sample. Set the starting temperature to ~20 °C below the estimated melting point and use a slow ramp rate (1-2 °C/min). A slow rate is critical to allow the system to reach thermal equilibrium, ensuring an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). A pure compound will have a sharp melting range (T₂ - T₁ < 2 °C).

-

Caption: Workflow for Melting Point Determination.

Protocol 2: Acquisition of ¹H NMR Spectrum

-

Objective: To obtain a high-resolution proton NMR spectrum for structural confirmation.

-

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound.

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The deuterated solvent prevents a large, overwhelming solvent signal in the spectrum.

-

Internal Standard: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS). TMS is inert and its signal is defined as 0.00 ppm, providing a reliable reference point.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the tube into the NMR spectrometer.

-

Instrument Tuning: Allow the instrument to lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition: Acquire the 1D proton spectrum using standard parameters (e.g., 16-32 scans for good signal-to-noise ratio).

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks to determine the relative ratios of protons.

-

Safety, Handling, and Storage

While a specific safety data sheet for this compound is not widely available, precautions should be based on the hazards associated with related compounds like pyrrole and substituted nitriles.

-

Potential Hazards:

-

Recommended Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

-

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a robust, albeit partially predictive, overview of its key physicochemical properties. By combining data from related structures with fundamental chemical principles, we have constructed a detailed profile encompassing its molecular identity, physical characteristics, spectroscopic fingerprints, and reactivity. The standardized protocols and safety information included herein are designed to empower researchers to handle, characterize, and utilize this compound effectively and safely in their synthetic and developmental endeavors.

References

Please note that URLs were verified as active on the date of publication.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scitechnol.com [scitechnol.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,4-Dimethyl-1H-pyrrole-3-carbonitrile (CAS: 26187-28-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile, a substituted pyrrole of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust resource for researchers. We will explore its structural features, propose a logical synthetic pathway, predict its spectroscopic and physicochemical properties, discuss its potential reactivity and derivatization, and delve into its promising applications in drug discovery. This guide is designed to be a practical tool, explaining the causality behind experimental choices and providing a solid theoretical framework for working with this and similar pyrrole-based scaffolds.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged five-membered nitrogen-containing heterocycle that forms the core of numerous natural products, therapeutic agents, and functional materials.[1] Its unique electronic structure, characterized by a π-excessive aromatic system, imparts it with a rich and versatile reactivity, making it a cornerstone in medicinal chemistry.[2][3] Pyrrole derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The compound this compound combines this valuable pyrrole core with a nitrile functional group, a versatile handle for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecular architectures.[6]

The strategic placement of two methyl groups at the 2- and 4-positions and a carbonitrile at the 3-position creates a unique substitution pattern that can influence the molecule's reactivity, solubility, and biological interactions. This guide will serve as a technical primer for researchers looking to explore the potential of this compound in their synthetic and drug discovery endeavors.

Physicochemical and Structural Properties

Structural Information

The fundamental structure of the molecule is a pyrrole ring with methyl substituents at positions 2 and 4, and a nitrile group at position 3.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of the target compound and its parent scaffold, 2,4-dimethylpyrrole.

| Property | This compound | 2,4-Dimethylpyrrole (Analogue) | Source |

| CAS Number | 26187-28-0 | 625-82-1 | [7] |

| Molecular Formula | C₇H₈N₂ | C₆H₉N | [7] |

| Molecular Weight | 120.15 g/mol | 95.14 g/mol | [7] |

| Appearance | Predicted: White to off-white solid | Colorless to pale red liquid | [8] |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | 165-167 °C | [8] |

| Density | Not available | 0.924 g/mL at 25 °C | [8] |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Soluble in chloroform and methanol. | [9] |

Synthesis and Purification

A definitive, peer-reviewed synthesis protocol for this compound is not readily found in the literature. However, a plausible and logical synthetic route can be proposed based on established pyrrole chemistry, starting from the corresponding ethyl ester, which has a documented synthesis.[10]

Proposed Synthetic Pathway

The proposed synthesis involves a two-stage process:

-

Knorr-type Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

-

Conversion of the Ester to the Nitrile . This is a theoretical step, as direct literature for this specific conversion is unavailable. A common method would be conversion to the primary amide followed by dehydration.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Stage 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This stage is adapted from a patented procedure for the synthesis of the ethyl ester precursor.[11]

-

Preparation of 2-Bromopropanal: To a solution of propionaldehyde in an aprotic solvent (e.g., dichloromethane), slowly add bromine at a controlled temperature (0-15 °C). The reaction is monitored until the bromine color disappears. The solvent is then removed under reduced pressure to yield crude 2-bromopropanal.

-

Ring-Closure Reaction: The crude 2-bromopropanal is then subjected to a ring-closure reaction with ethyl acetoacetate and aqueous ammonia.[11] The reaction is typically carried out in a suitable solvent and may require heating.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude ethyl ester can be purified by recrystallization or column chromatography.

Stage 2: Conversion to this compound (Theoretical)

This is a hypothetical protocol based on standard organic transformations.

-

Amide Formation: The purified Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate would be heated with concentrated aqueous ammonia in a sealed vessel or under reflux. This ammonolysis reaction would convert the ester to the corresponding primary amide, 2,4-dimethyl-1H-pyrrole-3-carboxamide.

-

Dehydration of the Amide: The crude primary amide would then be treated with a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The reaction is typically performed in an anhydrous solvent under an inert atmosphere.

-

Final Purification: Following the dehydration reaction, the mixture would be carefully quenched with water or ice, neutralized, and the product extracted. The final compound, this compound, would be purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of related structures and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 9.0 | Broad Singlet | 1H | N-H | The N-H proton of pyrroles is typically broad and downfield. |

| ~ 6.5 - 7.0 | Singlet | 1H | C5-H | The lone proton on the pyrrole ring at the 5-position. |

| ~ 2.2 - 2.4 | Singlet | 3H | C2-CH₃ | Methyl group at the 2-position, adjacent to the nitrogen. |

| ~ 2.0 - 2.2 | Singlet | 3H | C4-CH₃ | Methyl group at the 4-position. |

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit seven signals corresponding to the seven carbon atoms in unique electronic environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 130 - 135 | C 2 | Carbon bearing a methyl group, adjacent to nitrogen. |

| ~ 125 - 130 | C 4 | Carbon bearing a methyl group. |

| ~ 120 - 125 | C 5 | Unsubstituted carbon on the pyrrole ring. |

| ~ 115 - 120 | C ≡N | Characteristic chemical shift for a nitrile carbon. |

| ~ 95 - 105 | C 3 | Carbon bearing the nitrile group, expected to be upfield. |

| ~ 12 - 15 | C2-C H₃ | Methyl carbon at the 2-position. |

| ~ 10 - 13 | C4-C H₃ | Methyl carbon at the 4-position. |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3400 - 3200 | N-H Stretch | Pyrrole N-H |

| ~ 2230 - 2210 | C≡N Stretch | Nitrile |

| ~ 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~ 1400 - 1350 | C-H Bending | Methyl Groups |

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 120, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group (M-15) and potentially the loss of HCN (M-27).

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electrophilic nitrile group.

Caption: Potential reactivity pathways for this compound.

-

Reactions of the Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations.[6]

-

Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to the corresponding carboxylic acid, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.[12]

-

Reduction: The nitrile can be reduced to a primary amine, (2,4-dimethyl-1H-pyrrol-3-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[13]

-

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile to form ketones after acidic workup.[13]

-

-

Reactions of the Pyrrole Ring: The pyrrole ring is susceptible to electrophilic aromatic substitution, which is expected to occur at the unsubstituted 5-position.[14]

-

Halogenation, acylation, and formylation are common electrophilic substitution reactions that can be performed on the pyrrole ring.

-

N-Alkylation/Acylation: The N-H proton can be deprotonated with a strong base (e.g., NaH) to form the pyrrolide anion, which can then be alkylated or acylated.[14]

-

Applications in Research and Drug Development

While specific studies on this compound are scarce, the broader class of substituted pyrroles and pyrrole-3-carbonitriles are of significant interest in drug discovery.[4][15]

-

Anticancer and Antimicrobial Agents: Derivatives of the closely related 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been synthesized and evaluated for their antiproliferative and antimicrobial activities.[16] This suggests that the nitrile-containing analogue could serve as a key intermediate for the synthesis of novel therapeutic agents.

-

Enzyme Inhibitors: The pyrrole scaffold is present in many enzyme inhibitors. For example, Atorvastatin, a widely used cholesterol-lowering drug, contains a pyrrole core.[2] The specific substitution pattern of this compound makes it an attractive starting point for the design of new enzyme inhibitors.

-

Scaffold for Combinatorial Chemistry: The versatile reactivity of both the pyrrole ring and the nitrile group makes this compound an excellent scaffold for generating libraries of diverse molecules for high-throughput screening in drug discovery programs.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. However, based on its structure as an organic nitrile and a pyrrole derivative, the following precautions are strongly advised.

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (double-gloving is recommended).[17]

-

Incompatibility: Keep away from strong acids, strong oxidizing agents, and sources of ignition. Contact with strong acids can potentially lead to the liberation of highly toxic hydrogen cyanide gas.[19][20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[19]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. All waste containing cyanide compounds should be treated as acutely toxic.[18]

In case of exposure:

-

Skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[20]

-

Eye contact: Immediately flush with plenty of water for at least 15 minutes.[20]

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. In all cases of exposure, seek immediate medical attention. [18]

References

-

Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: [Link]

-

Cyanides Storage, Handling and General Use Information - University of Windsor. Available at: [Link]

-

Cyanide Salts - Environmental Health and Safety - Dartmouth. Available at: [Link]

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018-06-20). Available at: [Link]

-

Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed. (2020-10-19). Available at: [Link]

-

CID 157951747 | C12H18N2 - PubChem - NIH. Available at: [Link]

-

2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | C7H9NO2 | CID 3018578 - PubChem. Available at: [Link]

-

2,4‐dimethyl‐1H‐pyrrole‐3‐carboxamide derivatives. - ResearchGate. Available at: [Link]

-

1H-Pyrrole, 2,4-dimethyl- - the NIST WebBook. Available at: [Link]

-

Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles - NIH. Available at: [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Available at: [Link]

-

2,4-dimethylpyrrole - Organic Syntheses Procedure. Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. Available at: [Link]

-

20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents.

-

1H-Pyrrole, 2,4-dimethyl- - the NIST WebBook. Available at: [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. Available at: [Link]

-

Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX - Slideshare. Available at: [Link]

-

Pyrrole derivatives from natural sources. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

13C-NMR. Available at: [Link]

-

Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - NIH. Available at: [Link]

-

Reactivity of Nitriles - Chemistry LibreTexts. (2023-01-22). Available at: [Link]

-

Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Available at: [Link]

-

Pyrrole - Wikipedia. Available at: [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012-07-20). Available at: [Link]

-

2,4-Dimethylpyrrole - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

-

13-C NMR - How Many Signals - Master Organic Chemistry. (2022-02-08). Available at: [Link]

-

¹H NMR spectra of 1H‐pyrrole (1) in different solvents. - ResearchGate. Available at: [Link]

-

The FTIR spectrum for Pyrrole | Download Table - ResearchGate. Available at: [Link]

-

Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

1H-Pyrrole, 2,4-dimethyl-3,5-diethoxycarbonyl- - the NIST WebBook. Available at: [Link]

-

1H-Pyrrole-3-carbonitrile, 2-amino-1-(2-furanylmethyl)-4,5-dimethyl- - SpectraBase. Available at: [Link]

Sources

- 1. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile | C8H8N2O | CID 590604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX [slideshare.net]

- 3. scispace.com [scispace.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. CID 157951747 | C12H18N2 | CID 157951747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dimethylpyrrole 97 625-82-1 [sigmaaldrich.com]

- 9. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1H NMR spectrum [chemicalbook.com]

- 10. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Pyrrole - Wikipedia [en.wikipedia.org]

- 15. scitechnol.com [scitechnol.com]

- 16. Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 17. lsuhsc.edu [lsuhsc.edu]

- 18. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 19. uwindsor.ca [uwindsor.ca]

- 20. ehs.dartmouth.edu [ehs.dartmouth.edu]

An In-depth Technical Guide to the Molecular Structure of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile

Abstract

Pyrrole-based heterocyclic compounds represent a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological profiles and unique electronic properties.[1] This technical guide provides a comprehensive examination of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile, a key substituted pyrrole derivative. We will delve into its core molecular architecture, elucidate its spectroscopic signature, detail a representative synthetic pathway, and discuss its reactivity and significance as a versatile intermediate in the development of advanced therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important molecular scaffold.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a five-membered, nitrogen-containing heterocycle that is a "privileged structure" in drug discovery.[1][2] It is a constituent of numerous natural products, including heme and chlorophyll, and is a core component of many commercially successful pharmaceuticals. The versatility of the pyrrole scaffold allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities.[2]

This compound (C₇H₈N₂) is a specific derivative that combines the electron-rich pyrrole nucleus with two electron-donating methyl groups and an electron-withdrawing carbonitrile (cyano) group. This unique substitution pattern makes it a valuable and reactive building block for synthesizing more complex molecular architectures, particularly in the context of targeted therapies. Derivatives of this scaffold have been investigated for a range of applications, including the development of anticancer agents.[2][3] This guide serves to provide the foundational chemical knowledge required to effectively utilize this compound in research and development settings.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a planar, five-membered pyrrole ring. The substitution pattern is critical to its chemical identity and reactivity:

-

Position 1: The nitrogen atom bears a hydrogen (hence 1H), which can participate in hydrogen bonding and is acidic enough to be deprotonated under certain conditions.

-

Positions 2 and 4: These positions are occupied by methyl (CH₃) groups. As alkyl groups, they are electron-donating, increasing the electron density and nucleophilicity of the pyrrole ring.[4]

-

Position 3: This position is substituted with a carbonitrile (-C≡N) group. The nitrile moiety is strongly electron-withdrawing and introduces a region of linearity and potential for further chemical transformation.

-

Position 5: This position remains unsubstituted with a hydrogen atom, representing a primary site for electrophilic attack.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂ | [5] |

| Molecular Weight | 120.15 g/mol | [5] |

| CAS Number | 26187-28-0 | [5] |

| Appearance | Typically a solid powder | N/A |

| Purity | Commercially available up to 95% | [6] |

Synthesis Pathway and Experimental Protocol

The synthesis of substituted pyrroles can be achieved through various condensation reactions. A common and effective strategy involves the reaction of an enone or a related precursor with a source of ammonia or an amine, often followed by an oxidation or elimination step.[7] The following represents a logical and field-proven approach to synthesizing the target molecule.

Caption: Generalized workflow for the synthesis of the target pyrrole.

Representative Experimental Protocol:

This protocol is a generalized procedure based on established pyrrole syntheses. Researchers should optimize conditions based on available starting materials and laboratory capabilities.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a suitable β-ketonitrile (e.g., 2-cyano-3-pentanone) and an equimolar amount of an α-amino ketone hydrochloride (e.g., aminoacetone hydrochloride).

-

Solvent and Catalyst: Suspend the reactants in a suitable solvent such as glacial acetic acid or ethanol. Acetic acid can serve as both the solvent and the acid catalyst for the condensation reaction.

-

Condensation: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 12 hours.

-

Work-up: After completion, allow the mixture to cool to room temperature. Neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization for Structural Verification

Unequivocal structural identification is paramount. The following spectroscopic data are predicted based on the known structure and reference data for similar pyrrole derivatives.[8][9][10]

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each type of hydrogen atom in the molecule.

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | br s | 1H | NH (Pyrrole ring) |

| ~ 6.3 - 6.5 | s | 1H | C5-H (Pyrrole ring) |

| ~ 2.2 - 2.4 | s | 3H | C2-CH₃ |

| ~ 2.0 - 2.2 | s | 3H | C4-CH₃ |

Causality: The N-H proton is typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange; its chemical shift is highly dependent on solvent and concentration. The C5-H appears as a singlet in the aromatic region. The two methyl groups are in different electronic environments, leading to distinct singlet signals.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 140 | C 2 |

| ~ 125 - 130 | C 4 |

| ~ 118 - 122 | C 5 |

| ~ 115 - 120 | -C ≡N (Nitrile) |

| ~ 95 - 100 | C 3 |

| ~ 12 - 15 | C2-C H₃ |

| ~ 10 - 13 | C4-C H₃ |

Causality: The pyrrole ring carbons resonate in the aromatic region. C2 and C4, being attached to methyl groups, appear downfield. The C3 carbon, shielded by the nitrile group, is found significantly upfield. The nitrile carbon itself has a characteristic shift. The two methyl carbons are distinct.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3200 - 3400 | Medium, Broad | N-H Stretch |

| 2900 - 3000 | Medium | C-H Stretch (Alkyl) |

| ~ 2220 | Strong, Sharp | -C≡N Stretch (Nitrile) |

| ~ 1580 | Medium | C=C Stretch (Pyrrole Ring) |

Causality: The sharp, strong peak around 2220 cm⁻¹ is a definitive indicator of the nitrile functional group.[10] The broad N-H stretch is characteristic of the pyrrole ring NH.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 120 | [M]⁺ (Molecular Ion) |

| 105 | [M - CH₃]⁺ (Loss of a methyl group) |

| 93 | [M - HCN]⁺ (Loss of hydrogen cyanide) |

Causality: Under EI conditions, the molecular ion peak is expected to be prominent.[11] Common fragmentation pathways for substituted pyrroles include the loss of alkyl substituents and the elimination of small, stable molecules like HCN from the ring structure.[11]

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is governed by the interplay of its substituents. The electron-donating methyl groups activate the pyrrole ring towards electrophilic aromatic substitution, primarily at the unsubstituted C5 position.[4] The electron-withdrawing nitrile group deactivates the ring somewhat but also provides a versatile chemical handle for further synthetic transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.

This molecule is a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structural features are often incorporated into larger molecules designed to interact with specific biological targets. For instance, related 5-formyl-2,4-dimethyl-1H-pyrrole derivatives are critical intermediates in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[12] The 2,4-dimethylpyrrole carboxamide scaffold has also been explored for the development of novel anticancer agents.[3] The ability to readily functionalize the C5 position and modify the nitrile group makes this compound a strategic starting point for building libraries of potential drug candidates.

Conclusion

This compound is a well-defined molecular entity with a unique combination of activating and deactivating substituents on a privileged heterocyclic scaffold. Its structure is readily confirmed by a combination of NMR, IR, and MS techniques. As demonstrated, it is accessible through established synthetic routes and serves as a highly versatile intermediate for the construction of more complex molecules. For researchers in medicinal chemistry and drug discovery, a thorough understanding of its structure, properties, and reactivity is essential for leveraging its full potential in the design and synthesis of next-generation therapeutic agents.

References

-

PubChem. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile. National Center for Biotechnology Information.

-

Molbase. 1H-Pyrrole-3-carbonitrile,2,4-dimethyl-(9CI) | CAS No.26187-28-0 Synthetic Routes.

-

Aksenov, A. V., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3534.

-

PubChem. 2,5-dimethyl-1H-pyrrole-3-carbonitrile. National Center for Biotechnology Information.

-

CymitQuimica. This compound.

-

Organic Syntheses. 2,4-dimethylpyrrole.

-

ChemicalBook. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis.

-

Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

Sahu, B., et al. (2023). Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure‐Active Relationships. ResearchGate.

-

NIST. 1H-Pyrrole, 2,4-dimethyl-. NIST Chemistry WebBook.

-

NIST. 1H-Pyrrole, 2,4-dimethyl-. NIST Chemistry WebBook.

-

Blom-Chem. The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: A Comprehensive Overview.

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4).

-

Royal Society of Chemistry. Supplementary Information.

-

Jagtap, S., et al. (2020). Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. Bioorganic Chemistry, 97, 103660.

-

ChemicalBook. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1H NMR.

-

SpectraBase. 2,4-Dimethylpyrrole - Optional[1H NMR] - Spectrum.

-

CP Lab Safety. This compound, 95% Purity, C7H8N2, 100 mg.

-

ChemicalBook. 1H-Pyrrole-3-carbonitrile,1,4-dimethyl-(9CI) Product Description.

-

Stanetty, P., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 473–480.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

ECHEMI. 2,4-Dimethylpyrrole Formula.

-

BenchChem. Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.

-

ResearchGate. The FTIR spectrum for Pyrrole.

-

ResearchGate. Nucleophilic Reactivities of Pyrroles.

-

PubChem. CID 157951747. National Center for Biotechnology Information.

-

NIST. 1H-Pyrrole, 3-ethyl-2,4-dimethyl-. NIST Chemistry WebBook.

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

-

YouTube. IR Spectroscopy - Practice Problems. The Organic Chemistry Tutor.

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

-

NIST. 1H-Pyrrole, 2,5-dimethyl-. NIST Chemistry WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scitechnol.com [scitechnol.com]

- 3. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

Spectroscopic Characterization of 2,4-Dimethyl-1H-pyrrole-3-carbonitrile: A Technical Guide for Researchers

Abstract: The pyrrole scaffold is a privileged motif in medicinal chemistry and materials science, making the unambiguous characterization of its derivatives essential for advancing research and development. This technical guide provides a comprehensive analysis of the key spectroscopic data for 2,4-Dimethyl-1H-pyrrole-3-carbonitrile. By integrating predicted data based on established principles of spectroscopy with detailed, field-proven experimental protocols, this document serves as an authoritative resource for scientists engaged in the synthesis, identification, and application of substituted pyrroles. We present an in-depth examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering a complete spectroscopic fingerprint for the title compound.

Molecular Structure and Physicochemical Properties

This compound is a trisubstituted pyrrole featuring two electron-donating methyl groups at positions 2 and 4, and a potent electron-withdrawing nitrile group at position 3. This specific substitution pattern significantly influences the electronic environment of the heterocyclic ring, which is directly reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 26187-28-0 | Fluorochem |

| Molecular Formula | C₇H₈N₂ | Fluorochem |

| Molecular Weight | 120.15 g/mol | Fluorochem |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the pyrrole ring.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the N-H proton, the C5-H proton, and the two methyl groups at C2 and C4.

-

N-H Proton: This proton typically appears as a broad singlet in a downfield region (δ 8.0-9.5 ppm), with its exact chemical shift and broadness being highly dependent on solvent and concentration.

-

C5-H Proton: This is the sole aromatic proton on the ring. It is expected to appear as a singlet, shifted upfield relative to unsubstituted pyrrole due to the shielding effects of the adjacent C4-methyl group. A predicted range is δ 6.2-6.5 ppm.[2]

-

Methyl Protons (C2-CH₃ and C4-CH₃): These will appear as two distinct singlets. The C2-methyl group, being adjacent to the nitrogen, will likely resonate at a slightly different chemical shift than the C4-methyl group. Expected chemical shifts are in the range of δ 2.0-2.4 ppm.[2]

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.5 | br s | 1H | N-H | Typical range for pyrrole N-H proton; subject to exchange.[3] |

| ~ 6.3 | s | 1H | C5-H | Shielded by adjacent electron-donating methyl group at C4. |

| ~ 2.3 | s | 3H | C2-CH₃ | Electron-donating group on the pyrrole ring. |

| ~ 2.1 | s | 3H | C4-CH₃ | Electron-donating group on the pyrrole ring. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display seven signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the substituents; the nitrile group causes a significant downfield shift for the carbon it is attached to (C3) and the nitrile carbon itself, while the methyl groups cause a shielding (upfield) effect on the carbons they are attached to.[4]

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 135.0 | C2 | Attached to electron-donating methyl group. |

| ~ 95.0 | C3 | Strongly shielded by nitrile group, but adjacent to two substituted carbons. |

| ~ 128.0 | C4 | Attached to electron-donating methyl group. |

| ~ 115.0 | C5 | Unsubstituted α-carbon, influenced by adjacent methyl group. |

| ~ 118.0 | C≡N | Characteristic chemical shift for a nitrile carbon.[5] |

| ~ 14.0 | C2-CH₃ | Typical range for an aromatic methyl carbon. |

| ~ 12.5 | C4-CH₃ | Typical range for an aromatic methyl carbon. |

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment with a 30-degree pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a relaxation delay of 2 seconds and an acquisition time of 4 seconds.

-

Accumulate 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a relaxation delay of 2 seconds.

-

Accumulate at least 1024 scans to achieve adequate signal intensity for all carbons, especially quaternary ones.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Caption: Standardized workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is dominated by the sharp, intense absorption of the nitrile group and the characteristic vibrations of the pyrrole ring.

-

N-H Stretch: A moderately intense, broad band is expected in the region of 3300-3400 cm⁻¹, characteristic of the N-H bond in the pyrrole ring.[6]

-

C-H Stretch: Aromatic C-H stretching (for C5-H) will appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed as sharp bands in the 2850-3000 cm⁻¹ region.[7]

-

C≡N Stretch: This is the most diagnostic peak. A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ due to the nitrile group being conjugated with the pyrrole ring.[8] The C≡N stretching bands for most nitriles fall in the 2200-2300 cm⁻¹ range.[9]

-

C=C Stretch: Aromatic ring stretching vibrations will produce medium-intensity bands in the 1450-1600 cm⁻¹ region.

-

Fingerprint Region: Complex patterns below 1400 cm⁻¹ will correspond to various C-H bending and C-N stretching vibrations, providing a unique fingerprint for the molecule.[6][10]

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300 - 3400 | Medium, Broad | N-H Stretch |

| 3050 - 3150 | Weak | Aromatic C-H Stretch |

| 2850 - 3000 | Medium | Aliphatic C-H Stretch |

| 2220 - 2240 | Strong, Sharp | C≡N Stretch (Nitrile) |

| 1450 - 1600 | Medium | C=C Ring Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation information that corroborates the proposed structure. Under Electron Ionization (EI), alkylated pyrroles typically show a stable molecular ion peak.[11]

-

Molecular Ion (M⁺): The primary peak in the mass spectrum will be the molecular ion peak corresponding to the exact mass of C₇H₈N₂. The expected nominal mass is m/z = 120.

-

Fragmentation Pattern: The most common fragmentation pathway for alkylated aromatic compounds involves the loss of a methyl group to form a stable resonance-stabilized cation.[11][12] Therefore, a significant fragment ion is expected at m/z = 105 ([M-15]⁺), corresponding to the loss of a CH₃ radical. Further fragmentation of the pyrrole ring can also occur but the [M-15]⁺ peak is anticipated to be a major feature.

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 120 | [C₇H₈N₂]⁺˙ (M⁺) | Molecular Ion |

| 105 | [M - CH₃]⁺ | Loss of a methyl radical, a common pathway for alkylated aromatics.[11] |

| 78 | [C₅H₄N]⁺ | Fragmentation of the pyrrole ring. |

Caption: Primary fragmentation pathway for the title compound under EI-MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating framework for the characterization of this compound. The predicted spectroscopic features—including the four distinct proton signals, seven unique carbon signals, a strong nitrile stretch in the IR at ~2230 cm⁻¹, and a molecular ion peak at m/z 120 with a key fragment at m/z 105—create a comprehensive fingerprint. This guide equips researchers with the foundational data and validated protocols necessary for the confident identification and quality control of this important heterocyclic compound in drug discovery and materials science applications.

References

-

Gronowitz, S., et al. (1975). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (13), 1587-1591. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,4-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,4-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

- Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.

-

PubChem. (n.d.). 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 4099-4108. Available at: [Link]

-

Bakulev, V. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3505. Available at: [Link]

-

Wang, Y., et al. (2014). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28(2), 117-126. Available at: [Link]

-

Bakulev, V. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

-

Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal, 483(1), 543-553. Available at: [Link]

-

Sahu, B., et al. (2024). Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure‐Active Relationships. ResearchGate. Available at: [Link]

-

Abraham, R. J., & Cooper, M. A. (2004). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(1), 1-10. Available at: [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR Spectra of Pyrroles 1 and 4*. Available at: [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Available at: [Link]

-

El-Ablack, F. Z. (2014). Synthesis and Characterization of Pyrrolo [2, 3-f] Indole-3, 7-Dicarbonitriles. Journal of Chemical, Biological and Physical Sciences, 4(2), 1345. Available at: [Link]

-

ACS Publications. (2026). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Available at: [Link]

-

ResearchGate. (n.d.). Complexes with ligands containing nitrile groups. Part III. Infrared spectra of coordinated methyl cyanide. Available at: [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of compound 3a. Available at: [Link]

-

PubChem. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

-

SIELC Technologies. (2018). 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Available at: [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H-Pyrrole, 2,4-dimethyl- [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrrole-3-carbonitriles

Introduction: The Pyrrole-3-carbonitrile Core - A Nexus of Simplicity and Potent Activity

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, embedded in the structure of numerous natural products and blockbuster drugs.[1][2] Within this esteemed class of compounds, the pyrrole-3-carbonitrile scaffold has emerged as a particularly privileged motif. Its unique electronic properties, conferred by the electron-withdrawing nitrile group at the C3 position, coupled with the potential for diverse substitution patterns at other positions, have made it a focal point for drug discovery efforts targeting a wide array of diseases.[3][4] From potent antibacterial agents to innovative cancer therapeutics, the pyrrole-3-carbonitrile core has demonstrated remarkable versatility and biological significance.[3][5]

This in-depth technical guide provides a comprehensive historical perspective on the discovery and synthetic evolution of pyrrole-3-carbonitriles. We will journey through the seminal synthetic strategies that first brought this scaffold to light, explore the mechanistic intricacies that govern its formation, and trace the evolution of these methods into the robust and versatile tools available to the modern medicinal chemist. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical chemical entity.

A Tale of Two Pathways: The Historical Unraveling of Pyrrole-3-carbonitrile Synthesis

The history of pyrrole-3-carbonitrile synthesis is not a linear progression but rather a confluence of several key synthetic strategies, each with its own unique origins and applications. Two major pathways have historically dominated the landscape: the Gewald reaction, which provides a direct entry to 2-amino-pyrrole-3-carbonitriles, and the cyclocondensation of α,β-unsaturated carbonyl compounds with α-aminonitriles, which offers a more versatile route to a broader range of substituted pyrrole-3-carbonitriles.

The Gewald Reaction: A Foundational Multicomponent Approach to 2-Aminopyrrole-3-carbonitriles

The mid-20th century witnessed a surge in the development of multicomponent reactions (MCRs), elegant one-pot processes that combine three or more reactants to form a complex product with high atom economy.[6][7][8] It was within this fertile ground of synthetic innovation that the Gewald reaction emerged as a cornerstone for the synthesis of highly functionalized heterocycles. While primarily known for the synthesis of 2-aminothiophenes, a significant variation of this reaction, reported by Karl Gewald and his colleagues in 1976, provided a direct and efficient route to 1,4,5-trisubstituted-2-aminopyrrole-3-carbonitriles.[9]

The Gewald synthesis of 2-aminopyrrole-3-carbonitriles is a powerful example of a domino reaction, where a series of intramolecular transformations unfold sequentially in a single pot. The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and an amine in the presence of a suitable catalyst.

Generalized Gewald Synthesis of 2-Aminopyrrole-3-carbonitriles

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. orientjchem.org [orientjchem.org]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

A-Technical-Guide-to-2-4-Dimethyl-1H-pyrrole-3-carbonitrile

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

2,4-Dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry. Its substituted pyrrole framework serves as a versatile scaffold for the synthesis of complex molecular architectures with diverse pharmacological activities. This guide provides a comprehensive overview of its chemical identity, detailed synthesis and purification protocols, analytical characterization, and established applications in drug discovery, particularly as a key intermediate. The content herein is curated to provide researchers with the technical accuracy and practical insights required for its effective utilization in a laboratory setting.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical reagent is the unambiguous confirmation of its identity and a thorough understanding of its physical properties.

-

IUPAC Name: this compound

-

Synonyms: 3-Cyano-2,4-dimethylpyrrole

-

Molecular Formula: C₇H₈N₂[1]

-

CAS Number: 26187-28-0[3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 120.155 g/mol | [1] |

| Molecular Formula | C₇H₈N₂ | [1] |

| InChI Key | KPKAHQLZSNDNLV-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=C(N1)C)C#N | [2] |

| Appearance | Solid (form may vary) | General Chemical Knowledge |

Synthesis, Purification, and Workflow

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. While multiple synthetic routes exist, a common and effective strategy involves the condensation of an α-amino ketone with a β-keto nitrile. This section provides a generalized, yet detailed, protocol that can be adapted by researchers.

Synthesis Protocol: A Representative Method

The synthesis of pyrrole derivatives often leverages established named reactions like the Knorr or Hantzsch pyrrole synthesis. For this compound, a plausible and illustrative synthesis involves the reaction of 3-aminobutan-2-one with 3-oxobutanenitrile.

Expert Insight: The choice of a base is critical in this condensation. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to catalyze the reaction without promoting unwanted side reactions. The solvent, typically a polar aprotic solvent like ethanol or methanol, facilitates the dissolution of reactants and intermediates.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-oxobutanenitrile (1.0 eq) and ethanol (approx. 0.5 M concentration).

-

Reagent Addition: Add 3-aminobutan-2-one hydrochloride (1.1 eq) to the solution, followed by the slow addition of triethylamine (2.5 eq). The slight excess of the amine and a greater excess of the base ensure the reaction goes to completion by neutralizing the hydrochloride salt and catalyzing the condensation.

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove acidic impurities) and brine (to remove residual water).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is a robust technique for purifying solid organic compounds. The key is selecting a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Expert Insight: A common solvent system for pyrrole derivatives is a mixture of ethyl acetate and hexanes. Ethyl acetate provides good solubility at high temperatures, while hexanes act as an anti-solvent, inducing crystallization upon cooling.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Crystallization Induction: Slowly add hexanes to the hot solution until a slight turbidity persists.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexanes.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from synthesis to the final, characterized product.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Analytical Characterization

Rigorous characterization is non-negotiable for ensuring the identity and purity of a synthesized compound. The data presented in Table 2 are representative values expected from standard analytical techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ ~ 8.0-9.0 (br s, 1H), δ ~ 6.5 (s, 1H), δ ~ 2.2 (s, 3H), δ ~ 2.1 (s, 3H) | N-H proton, C5-H proton, two distinct methyl groups (C2-CH₃ and C4-CH₃). |

| ¹³C NMR | δ ~ 130-140 (C2, C4), δ ~ 115-120 (CN), δ ~ 100-110 (C3, C5), δ ~ 10-15 (2 x CH₃) | Aromatic/olefinic carbons, nitrile carbon, methyl carbons. |

| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch), ~2220 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C stretch) | Presence of key functional groups: amine, nitrile, and pyrrole ring. |

| Mass Spec (EI) | m/z = 120 (M⁺) | Molecular ion peak corresponding to the molecular weight. |

Trustworthiness through Self-Validation: The combination of these techniques provides a self-validating system. For instance, the molecular weight from Mass Spectrometry must align with the molecular formula derived from NMR integration and ¹³C counts. The IR spectrum confirms the presence of the nitrile and N-H groups, whose corresponding atoms are accounted for in the other spectra.

Applications in Drug Development

Pyrrole-containing structures are ubiquitous in both natural products and synthetic pharmaceuticals, prized for their unique electronic properties and ability to engage in hydrogen bonding.[4]

-

Scaffold for Bioactive Molecules: this compound serves as a foundational building block. The nitrile group can be hydrolyzed to a carboxylic acid[5] or reduced to an amine, providing handles for further chemical elaboration. The pyrrole ring itself can be functionalized at the C5 position or the N-H position.

-

Intermediate in Cancer Therapeutics: Substituted pyrroles are core components of numerous kinase inhibitors. For example, the closely related compound, 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a key intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used to treat renal cell carcinoma and other cancers.[6][7] The structural motif provided by the dimethylpyrrole core is crucial for fitting into the ATP-binding pocket of these enzymes.

-

Anticancer Research: Recent studies have explored derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxamide, which are synthesized from the corresponding carboxylic acid, for their anticancer properties.[4][8][9] A 2020 study published in Bioorganic Chemistry detailed the synthesis of novel 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety.[8] One compound from this series demonstrated significant antiproliferative activity against melanoma and breast cancer cell lines, highlighting the therapeutic potential of this scaffold.[8]

The logical relationship for its application is outlined below.

Caption: Application pathway from starting material to drug candidate.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

-

Hazard Identification: This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[10]

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[10] Wash skin thoroughly after handling.[10]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated, and locked-up place.[10]

-

First Aid:

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

Conclusion

This compound is more than a simple chemical; it is a versatile and valuable intermediate for drug discovery and development. Its straightforward synthesis, predictable reactivity, and presence in the core of potent therapeutic agents make it a key tool for medicinal chemists. A comprehensive understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers researchers to fully leverage its potential in creating the next generation of innovative medicines.

References

- Sigma-Aldrich. (2024, September 7). Safety Data Sheet: this compound.

-

PubChem. (n.d.). 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2021, December 25). Safety Data Sheet: Pyrrole-2-carbonitrile.

-